molecular formula C18H16FNO2 B11573334 1-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}ethanone

1-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}ethanone

Cat. No.: B11573334
M. Wt: 297.3 g/mol
InChI Key: JOHIOEYXKZNHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[2-(2-Fluorophenoxy)ethyl]-1H-indol-3-yl}ethanone is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core substituted with a 2-(2-fluorophenoxy)ethyl group and an ethanone moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the 2-(2-Fluorophenoxy)ethyl Group: The 2-(2-fluorophenoxy)ethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 2-fluorophenol with an appropriate alkylating agent, such as 2-chloroethylamine, in the presence of a base.

    Coupling of the Indole Core with the 2-(2-Fluorophenoxy)ethyl Group: The final step involves coupling the indole core with the 2-(2-fluorophenoxy)ethyl group using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

1-{1-[2-(2-Fluorophenoxy)ethyl]-1H-indol-3-yl}ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the ethanone moiety can be oxidized to form carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol, resulting in the formation of 1-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}ethanol.

    Substitution: The indole core can undergo electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced at specific positions on the indole ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{1-[2-(2-Fluorophenoxy)ethyl]-1H-indol-3-yl}ethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets such as receptors and enzymes. It may serve as a lead compound for the development of new therapeutic agents.

    Biological Research: Researchers investigate the compound’s effects on cellular processes and its potential as a tool for studying signal transduction pathways and gene expression.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-{1-[2-(2-Fluorophenoxy)ethyl]-1H-indol-3-yl}ethanone can be compared with other similar compounds, such as:

    1-{1-[2-(2-Chlorophenoxy)ethyl]-1H-indol-3-yl}ethanone: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of chlorine may alter the compound’s reactivity and biological activity.

    1-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone: This compound features a methoxy group instead of a fluorine atom. The methoxy group can influence the compound’s electronic properties and its interactions with biological targets.

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance the compound’s metabolic stability and binding affinity to certain targets.

Properties

Molecular Formula

C18H16FNO2

Molecular Weight

297.3 g/mol

IUPAC Name

1-[1-[2-(2-fluorophenoxy)ethyl]indol-3-yl]ethanone

InChI

InChI=1S/C18H16FNO2/c1-13(21)15-12-20(17-8-4-2-6-14(15)17)10-11-22-18-9-5-3-7-16(18)19/h2-9,12H,10-11H2,1H3

InChI Key

JOHIOEYXKZNHTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCOC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.